molecular formula C25H23FN2O3S B2619330 N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 891119-19-0

N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2619330
CAS No.: 891119-19-0
M. Wt: 450.53
InChI Key: UYHMBRSMQZFAPH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a high-purity small molecule offered for pharmacological and biochemical research. This compound features a complex structure that incorporates an indole core, a methanesulfonyl group linked to a 2-fluorophenyl ring, and an acetamide chain connected to a 2,4-dimethylphenyl substituent. The indole scaffold is a recognized pharmacophore in medicinal chemistry, present in numerous compounds with diverse biological activities . Researchers can utilize this molecule as a key intermediate or as a reference standard in the design and synthesis of novel indole-based compounds. Its structural features make it a valuable candidate for screening in various biological assays, particularly in the investigation of enzyme inhibition and the exploration of new therapeutic agents. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c1-17-11-12-22(18(2)13-17)27-25(29)15-28-14-24(20-8-4-6-10-23(20)28)32(30,31)16-19-7-3-5-9-21(19)26/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHMBRSMQZFAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with the Acetamide Moiety: The final step involves coupling the sulfonylated indole with N-(2,4-dimethylphenyl)acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and indole moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide

  • Key Differences :
    • Substituent Position : The sulfonyl group is linked to a 4-fluorobenzyl group (vs. 2-fluorophenyl-methanesulfonyl in the target compound).
    • Acetamide Attachment : The phenyl group is 2,3-dimethyl (vs. 2,4-dimethyl ).
  • The 2,3-dimethylphenyl group introduces steric hindrance differently than 2,4-dimethyl, possibly affecting ligand-receptor fit .

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide

  • Key Differences :
    • Functional Groups : Contains a 4-chlorobenzoyl group at the indole 1-position and a 4-fluorophenylsulfonamide (vs. methanesulfonyl in the target).
    • Substituents : A 5-methoxy group on the indole ring.
  • Implications: The chlorobenzoyl group increases lipophilicity, which may improve membrane permeability but reduce solubility.

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide

  • Key Differences :
    • Fluorine Position : 3-fluorophenyl on the benzyl group (vs. 2-fluorophenyl ).
    • Acetamide Group : Attached to a 2-(trifluoromethyl)phenyl (vs. 2,4-dimethylphenyl ).
  • Implications :
    • The trifluoromethyl group is strongly electron-withdrawing, which may increase metabolic stability but reduce solubility.
    • 3-fluoro substitution may alter π-π stacking interactions compared to 2-fluoro .

N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide

  • Key Differences: Indole Substitution: Features a hydroxyimino group at the indole 3-position (vs. methanesulfonyl). Acetamide Attachment: Linked to a 2-chlorophenyl group.
  • Chlorine vs. methyl substituents may influence electronic effects and steric bulk .

N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide

  • Key Differences :
    • Sulfonyl Group : Substituted with bis(trifluoromethyl)phenyl (vs. 2-fluorophenyl-methanesulfonyl ).
    • Indole Substitution : Includes 4-chlorobenzoyl and 5-methoxy groups.
  • Implications :
    • Bis(trifluoromethyl) groups significantly increase lipophilicity and electron-withdrawing effects, likely improving target selectivity but reducing aqueous solubility.
    • The methoxy group may offset rigidity introduced by the sulfonyl linkage .

Biological Activity

N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and synthesis details.

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety, a sulfonamide group, and a dimethylphenyl substituent. The synthesis typically involves the following steps:

  • Formation of the Indole Core : Synthesized via Fischer indole synthesis or cyclization of precursors.
  • Sulfonyl Group Introduction : Achieved through sulfonylation reactions using sulfonyl chlorides.
  • Fluorophenyl Attachment : Conducted through nucleophilic aromatic substitution.
  • Final Coupling : Involves coupling the indole derivative with the fluorophenyl acetamide using coupling reagents like EDCI or DCC.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its potency against various cancer cell lines:

  • IC50 Values : The compound has shown IC50 values ranging from 0.3 to 0.5 μM against acute lymphoblastic leukemia (ALL) cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : Studies have shown that it significantly reduces colony formation in treated cells, indicating an ability to inhibit growth and induce apoptosis .
  • Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts with minimal hydrogen bonding, which may enhance its binding affinity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Leukemia Cells : A study demonstrated that treatment with this compound led to a marked decrease in cell viability in ALL cell lines, showcasing its potential as a targeted therapy for hematological malignancies .
  • Combination Therapies : Research exploring combination therapies with this compound and other anticancer agents revealed synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyCell LineIC50 (μM)Mechanism
Study 1ALL (EU-3)0.3Induces apoptosis
Study 2NB (NB-1643)0.5Inhibits colony formation
Study 3A431 (skin cancer)0.4Disrupts protein interactions

Q & A

Q. How can researchers optimize the synthesis of N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions (solvent, temperature, catalyst). For sulfonamide-containing compounds like this, triethylamine is often used as a catalyst to enhance sulfonyl group activation during coupling reactions . Stepwise purification via column chromatography and recrystallization (e.g., using toluene or dichloromethane) can improve purity. Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of FT-IR (to confirm sulfonyl S=O stretches ~1350–1150 cm⁻¹ and amide C=O ~1650 cm⁻¹) and NMR (¹H/¹³C) is critical. For example:
  • ¹H NMR : Methyl groups on the 2,4-dimethylphenyl ring appear as singlets (~δ 2.2–2.5 ppm), while indole protons show distinct aromatic splitting .
  • 13C NMR : The acetamide carbonyl resonates at ~δ 168–170 ppm .
    Theoretical DFT calculations (e.g., B3LYP/6-311++G(d,p)) can validate experimental spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

  • Methodological Answer : Discrepancies often arise from solvent effects or basis-set limitations in DFT. To address this:
  • Compare gas-phase DFT results (e.g., HOMO-LUMO gaps) with solvated-state experimental UV-Vis spectra.
  • Use polarizable continuum models (PCM) in simulations to account for solvent interactions .
  • Validate with cyclic voltammetry to experimentally determine redox potentials .

Q. What strategies are recommended for analyzing conflicting biological activity data (e.g., in vitro vs. in vivo) for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo that may reduce efficacy .
  • Structural Analog Comparison : Compare with analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide to isolate substituent effects .
  • Dose-Response Refinement : Use Hill slope analysis to differentiate partial agonism vs. off-target effects .

Q. How should researchers design experiments to probe the sulfonyl group’s role in this compound’s binding affinity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs replacing the sulfonyl group with carbonyl or phosphoryl moieties and compare binding via SPR or ITC .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with sulfonyl-oxygen hydrogen bonding to key residues) .
  • Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) to resolve sulfonyl interactions at ≤2.0 Å resolution .

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